1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Vue d'ensemble

Description

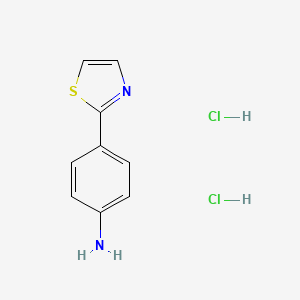

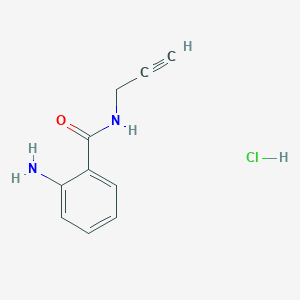

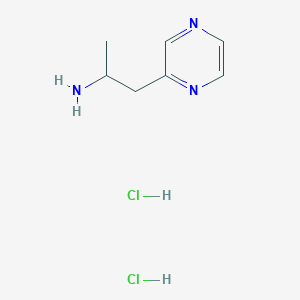

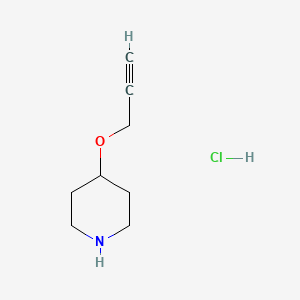

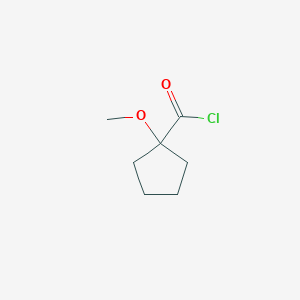

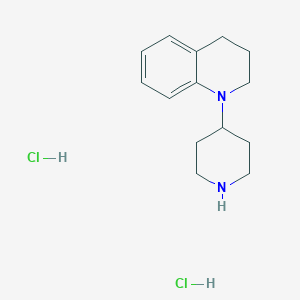

The compound “1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a salt of a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The piperidin-4-yl group is a common motif in medicinal chemistry, known for its role in increasing the bioavailability of drugs .

Molecular Structure Analysis

The molecular structure of this compound would consist of a tetrahydroquinoline core with a piperidin-4-yl group attached. The dihydrochloride indicates that it is a salt, likely formed to increase the compound’s solubility or stability .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the specific conditions and reagents used .Applications De Recherche Scientifique

Biological Evaluation and Hybrid Synthesis

A study focuses on synthesizing a hybrid of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, alongside its derivatives, for evaluating their in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activities. The lipophilicity of these hybrids was assessed through reversed-phase thin-layer chromatography and in silico calculations (Manolov, Ivanov, & Bojilov, 2022).

Crystal Structures and Receptor Activity

Another research discusses the synthesis and crystalline state analysis of compounds with dual dopamine D2 and serotonin 5-HT1A receptor profiles. The study provides insights into the molecular interactions and three-dimensional networking of these compounds, contributing to the understanding of their receptor activity (Ullah, Altaf, Mansha, & Ba-Salem, 2015).

Potential Antihypertensive Agents

Research on piperidine derivatives with a quinazoline ring system tested for antihypertensive activity reveals compounds producing strong hypotension in spontaneously hypertensive rat models. This study underscores the potential of these derivatives as antihypertensive agents (Takai et al., 1986).

Metabolite Identification and Excretion Analysis

A comprehensive study identifies metabolites of a novel inhibitor of the If channel, expressed in the sinus node of the heart, in human urine, plasma, and feces. This research aids in understanding the renal and hepatic excretion of these metabolites, contributing to the development of treatments for stable angina and atrial fibrillation (Umehara et al., 2009).

Antimicrobial Activity and Heterocycles Synthesis

A novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines exhibits promising antimicrobial activity against various pathogenic strains, indicating their potential in combating infectious diseases (Zaki et al., 2019).

Mécanisme D'action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .

Mode of Action

It is known that piperidine derivatives can have various interactions with their targets, leading to different biochemical and pharmacological effects .

Biochemical Pathways

Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities .

Action Environment

The action of piperidine derivatives can be influenced by various factors, including the specific conditions under which they are used .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as serine/threonine-protein kinases, which are crucial for regulating various cellular processes. The interaction between this compound and these enzymes often results in the inhibition or activation of their catalytic activities, thereby influencing downstream signaling pathways .

Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with G-protein-coupled receptors (GPCRs), leading to changes in receptor signaling and cellular responses . These interactions highlight the compound’s versatility in modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been found to influence neurotransmitter release by modulating the activity of ion channels and transporters . This modulation can lead to changes in synaptic transmission and plasticity, which are essential for learning and memory.

In cancer cells, this compound has demonstrated the ability to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting survival pathways . This dual action makes it a potential candidate for anticancer therapies. Furthermore, the compound’s impact on gene expression and cellular metabolism has been noted, with studies showing alterations in the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with serine/threonine-protein kinases can result in the phosphorylation or dephosphorylation of target proteins, thereby modulating their activities .

Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions and processes . The compound’s ability to modulate enzyme activities and gene expression underscores its potential as a versatile biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity for extended periods .

Prolonged exposure to the compound can lead to gradual degradation, resulting in the formation of inactive metabolites. These metabolites may have different biochemical properties and effects on cellular functions. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive functions and reducing inflammation . These effects are likely due to the compound’s ability to modulate neurotransmitter release and immune responses.

At higher doses, however, this compound can exhibit toxic or adverse effects. Studies have reported that high doses of the compound can lead to neurotoxicity, characterized by neuronal cell death and impaired cognitive functions . Additionally, excessive dosages can disrupt metabolic processes and cause organ damage in animal models. These findings highlight the importance of dosage optimization in therapeutic applications.

Propriétés

IUPAC Name |

1-piperidin-4-yl-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-6-14-12(4-1)5-3-11-16(14)13-7-9-15-10-8-13;;/h1-2,4,6,13,15H,3,5,7-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHTYTPPIKJKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)